Ethyl l)piperazine
Description
Significance of Piperazine (B1678402) Derivatives in Advanced Chemical Disciplines
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged structure" in medicinal chemistry. rsc.orgmdpi.com This scaffold is a key component in numerous clinically successful drugs, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. rsc.orgijrrjournal.com The versatility of the piperazine nucleus allows for extensive structural modifications at its nitrogen atoms, enabling the fine-tuning of pharmacological and pharmacokinetic properties. researchgate.netnih.gov This adaptability makes piperazine derivatives ideal candidates for lead optimization in drug discovery, allowing researchers to systematically study structure-activity relationships (SAR) to enhance potency and selectivity. researchgate.net
Beyond pharmaceuticals, piperazine derivatives are gaining prominence in materials science and catalysis. Their unique binding possibilities with metal ions have led to applications in the development of metal-organic frameworks (MOFs) and novel catalysts. rsc.org The structural rigidity and hydrogen bond acceptor/donor capabilities of the piperazine ring contribute to improved properties like water solubility and oral bioavailability in drug candidates. nih.gov The broad spectrum of biological activities exhibited by these derivatives includes antimicrobial, anticancer, anti-inflammatory, analgesic, and central nervous system (CNS) effects. researchgate.netwisdomlib.org
Historical Context of N-Ethylpiperazine Research Trajectories
The study of N-Ethylpiperazine began in the mid-20th century, driven by broader investigations into the pharmacological potential of piperazine derivatives. guidechem.com Early research focused on establishing viable synthetic pathways to the compound. One of the initial methods involved the direct alkylation of piperazine with an ethylating agent like bromoethane (B45996). guidechem.com While this method is characterized by a relatively simple production process with few by-products, it presented significant drawbacks, including high production costs and low profit margins, which limited its industrial-scale application. guidechem.com A notable challenge in this process was the frequent co-production of the by-product N,N'-diethylpiperazine.
Another early synthetic route involved the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide through addition and cyclization. guidechem.com However, this method required high reaction temperatures, necessitating specialized equipment and leading to complex process control and waste treatment challenges. guidechem.com Over the years, research has been directed toward overcoming these initial hurdles by developing more efficient and cost-effective synthesis processes, such as the low-pressure, gas-solid catalytic synthesis from ethanol (B145695) and piperazine. google.comdissertationtopic.net This historical trajectory reflects a consistent effort to optimize the production of N-Ethylpiperazine, making it more accessible for its expanding applications.
Scope and Research Imperatives of N-Ethylpiperazine Investigation
The current research landscape for N-Ethylpiperazine is broad, primarily centered on its role as a crucial intermediate in the synthesis of high-value chemical products. guidechem.comgoogle.com A significant application is in the pharmaceutical industry, where it is a key precursor for producing veterinary antibiotics such as Enrofloxacin (B1671348). sanjaychemindia.comresearchandmarkets.comxingxinchem.com Its structural motif is also incorporated into novel compounds with potential cytotoxic effects against cancer cell lines, as demonstrated in the synthesis of hybrid derivatives of oleanonic and ursonic acids. nih.gov
The scope of investigation extends to its use in the production of dyes, agrochemicals, and surfactants. manavchem.com The global market for N-Ethylpiperazine is projected to grow, driven by demand in veterinary medicine and other industrial applications. researchandmarkets.comgoogle.com Key research imperatives include the development of sustainable and economically viable manufacturing processes. This involves exploring new catalysts and optimizing reaction conditions to improve conversion rates and selectivity, thereby reducing by-product formation and environmental impact. google.comdissertationtopic.net Furthermore, there is ongoing interest in leveraging N-Ethylpiperazine as a versatile building block to create new complex molecules for both medicinal and materials science applications. guidechem.comnih.gov
Physicochemical Properties of N-Ethylpiperazine
| Property | Value |
| CAS Number | 5308-25-8 kubochem.com |
| Molecular Formula | C₆H₁₄N₂ kubochem.com |
| Molecular Weight | 114.19 g/mol nih.gov |
| Appearance | Clear, colorless to pale yellow liquid sanjaychemindia.comlobachemie.com |
| Boiling Point | 156-158 °C kubochem.com |
| Melting Point | -60 °C manavchem.com |
| Density | 0.899 g/mL at 25 °C (lit.) sigmaaldrich.com |
| Refractive Index | n20/D 1.469 (lit.) sigmaaldrich.com |
| Flash Point | 54 °C kubochem.com |
| Solubility | Soluble in water and alcohols |
Structure
2D Structure
3D Structure
Properties
CAS No. |
312585-07-2 |
|---|---|
Molecular Formula |
C17H18BrNO4S |
Molecular Weight |
412.3g/mol |
IUPAC Name |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H18BrNO4S/c1-3-22-17(21)14-10-8-9(2)4-6-12(10)24-16(14)19-15(20)11-5-7-13(18)23-11/h5,7,9H,3-4,6,8H2,1-2H3,(H,19,20) |
InChI Key |
HLVHGXYAZQTIOX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for N Ethylpiperazine and Its Derivatives
Established Synthetic Pathways for N-Ethylpiperazine
Traditional methods for the synthesis of N-ethylpiperazine have primarily relied on the modification of a pre-existing piperazine (B1678402) ring or the construction of the heterocyclic core through cyclization reactions.
The direct N-alkylation of piperazine with an ethylating agent, such as ethyl bromide, is a straightforward approach to N-ethylpiperazine. acs.org However, the presence of two secondary amine groups in piperazine makes it susceptible to dialkylation, leading to the formation of the undesired by-product N,N'-diethylpiperazine. nih.gov Controlling the reaction to achieve mono-alkylation is a significant challenge.
Reductive amination of piperazine with acetaldehyde (B116499) represents another viable alkylation pathway. This method involves the reaction of piperazine with acetaldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ to yield N-ethylpiperazine. This approach can offer good selectivity for mono-alkylation under controlled conditions. researchgate.net
Table 1: Comparison of Alkylation Strategies for N-Ethylpiperazine Synthesis
| Method | Ethylating Agent | Key Strategy for Mono-alkylation | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | Ethyl Halide | Large excess of piperazine | Simple, one-step reaction | Requires significant excess of piperazine, potential for by-products |
| Protected Piperazine | Ethyl Halide | Use of a protecting group (e.g., Boc) | High selectivity for mono-alkylation | Multi-step process, adds cost and complexity |
| Reductive Amination | Acetaldehyde | In situ reduction of intermediate | Good selectivity under controlled conditions | Requires a reducing agent |
An alternative to modifying the piperazine ring is to construct it through cyclization reactions. A notable pathway involves the reaction of diethanolamine (B148213) with a primary amine, such as ethylamine (B1201723), in the presence of a catalyst at elevated temperatures and pressures. researchgate.netorganic-chemistry.org This method builds the piperazine ring and introduces the ethyl group in a single conceptual process. The reaction proceeds through a series of condensation and cyclization steps to form the N-ethylpiperazine ring.
Another cyclization approach involves the intramolecular cyclization of N-(2-hydroxyethyl)-N'-ethylethylenediamine. This precursor, containing both an alcohol and an amine functional group, can undergo an intramolecular condensation reaction, typically under acidic or catalytic conditions, to form the piperazine ring of N-ethylpiperazine with the elimination of a water molecule. researchgate.netgoogle.com These cyclization methods offer the advantage of building the desired molecule from acyclic precursors, which can be beneficial in terms of precursor availability and cost.
Novel and Green Synthesis Techniques
Recent research has focused on developing more efficient, environmentally friendly, and economically viable methods for the synthesis of N-ethylpiperazine. These "green" approaches often involve the use of novel catalysts, alternative reaction media, and one-pot procedures.
Catalytic hydrogenation offers a greener alternative to traditional reduction methods. In the context of N-ethylpiperazine synthesis, catalytic hydrogenation can be employed in the reductive amination of piperazine with acetaldehyde. More advanced applications involve the direct synthesis from piperazine and ethanol (B145695) over a heterogeneous catalyst.
A patented process describes the synthesis of N-ethylpiperazine by reacting piperazine with ethanol in the presence of a Cu-Co-Mo/Al2O3 catalyst. nih.gov This method operates under a pressure of 0.1-10.0 MPa and a temperature of 80-350 °C. nih.gov The catalyst composition is a key factor in the efficiency of this reaction, with typical weight percentages of the metal components being 1-70% Cu, 1-90% Co, and 1-30% Mo on an alumina (B75360) support. nih.gov This catalytic system facilitates the dehydrogenation of ethanol to acetaldehyde, which then undergoes reductive amination with piperazine on the catalyst surface.
Table 2: Reaction Conditions for Catalytic Synthesis of N-Ethylpiperazine
| Catalyst | Reactants | Temperature (°C) | Pressure (MPa) | Reference |
|---|---|---|---|---|
| Cu-Co-Mo/Al2O3 | Piperazine, Ethanol | 80-350 | 0.1-10.0 | nih.gov |
The use of a base is crucial in many synthetic strategies for N-ethylpiperazine to enhance reaction rates and improve yields. In alkylation reactions, a base is often employed to neutralize the hydrogen halide by-product, thereby driving the reaction to completion.
In more advanced applications, strong bases are used to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction with the ethylating agent. For example, in the synthesis of the complex pharmaceutical Abemaciclib, N-ethylpiperazine is coupled with a fluorinated pyridine (B92270) derivative in a nucleophilic aromatic substitution reaction. google.com This reaction is facilitated by the use of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS), which enhances the nucleophilicity of the piperazine nitrogen. google.com The choice of base can be critical to the success of the reaction, influencing both the reaction rate and the selectivity. In some instances, the Claisen-Schmidt condensation, which utilizes a strong base like potassium hydroxide (B78521), has been employed in the synthesis of derivatives of N-ethylpiperazinyl amides. nih.gov
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel. These approaches are advantageous as they reduce the number of purification steps, save time and resources, and minimize waste generation.
A notable one-pot synthesis of N-ethylpiperazine derivatives involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). In this approach, DABCO is activated by an electrophile, such as an alkyl halide or a pyridine-N-oxide, to form a quaternary ammonium (B1175870) salt. epo.org This intermediate is then susceptible to nucleophilic attack, leading to the cleavage of one of the C-N bonds and the formation of an N-ethylpiperazine derivative. epo.org This methodology has been successfully applied to the synthesis of a variety of substituted N-(2-pyridyl)-N'-ethylpiperazines under mild, metal-free conditions. epo.org
Another example is a four-component reaction for the synthesis of isothiourea-ethylene-tethered-piperazine derivatives. In this process, DABCO reacts with an alkyl bromide, phenylisothiocyanate, and a secondary amine in a one-pot manner to afford the target product in good to high yields.
Influence of Solvent Systems on Synthetic Efficiency and Selectivity
The choice of solvent is a critical parameter in the synthesis of N-ethylpiperazine, profoundly impacting reaction rates, yields, and selectivity, particularly in distinguishing between mono- and di-alkylation. Solvents influence reactant solubility, stabilize transition states, and in some cases, participate directly in the reaction mechanism. The efficiency of common synthetic routes, such as the reductive amination of piperazine with acetaldehyde or the direct N-alkylation with an ethylating agent, is heavily dependent on the solvent system employed.
A systematic study on the reductive amination of ketones revealed that solvent nature dictates the preferred reaction pathway. albany.edu Protic solvents like methanol (B129727) and ethanol are often effective for reductive aminations. albany.edu Methanol, in particular, has been identified as an optimal solvent for some reductive aminations, facilitating high rates of imine and Schiff base formation, which are key intermediates. albany.edu In some processes, alcohols can also serve as the alkylating reagent in the presence of a suitable catalyst. researchgate.net
Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are also utilized. acsgcipr.org However, many traditional reductive amination procedures have relied on halogenated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE). acsgcipr.orgreddit.com While effective, environmental and safety concerns have prompted research into greener alternatives like ethyl acetate, which has proven effective for reactions utilizing reagents like sodium triacetoxyborohydride (B8407120) (STAB). acsgcipr.org The polarity of the solvent can also influence the reaction mechanism in N-alkylation reactions, favoring SN2 pathways in non-polar media versus SN1 pathways in polar solvents. chemicalforums.com
The following table summarizes the role of different solvent classes in the synthesis of N-ethylpiperazine and its derivatives.
| Solvent Class | Examples | Primary Role in Synthesis | Typical Reactions | References |
|---|---|---|---|---|
| Protic | Methanol, Ethanol | Solubilizes reactants; stabilizes polar intermediates; can act as the alkylating agent. | Reductive Amination, Catalytic Alkylation | albany.eduresearchgate.net |
| Aprotic Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Inert solvent providing good solubility for a wide range of reagents. | Reductive Amination, Acylation, Sulfonation | reddit.commdpi.comtandfonline.com |
| Aprotic Polar (Non-halogenated) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and reagents; can coordinate with metal catalysts. | Reductive Amination, Nucleophilic Substitution | acsgcipr.org |
| Aprotic "Green" Alternative | Ethyl Acetate (EtOAc) | More environmentally benign alternative to halogenated solvents. | Reductive Amination (with STAB) | acsgcipr.org |
Synthesis of N-Ethylpiperazine Derivatives
The therapeutic versatility of the piperazine scaffold stems from the ease with which it can be chemically modified. researchgate.net Synthetic strategies for creating N-ethylpiperazine derivatives primarily focus on two main approaches: N-substitution at the second nitrogen atom and, to a lesser extent, functionalization of the carbon atoms of the piperazine ring itself.
N-Substitution: This is the most common strategy, as the secondary amine of N-ethylpiperazine provides a reactive site for a multitude of transformations. mdpi.com This approach allows for the attachment of a wide array of functional groups and pharmacophores, significantly altering the molecule's physicochemical properties and biological activity. Key N-substitution methods include:
Acylation: Formation of an amide bond.
Sulfonation: Formation of a sulfonamide linkage. tandfonline.comhilarispublisher.com
Nucleophilic Substitution: N-alkylation or N-arylation via reaction with electrophiles. mdpi.com
Reductive Amination: Reaction with aldehydes or ketones to form new N-alkyl bonds. mdpi.com
Ring Functionalization: Direct functionalization of the carbon atoms (C-H functionalization) of the piperazine ring is a more advanced and challenging strategy. mdpi.comresearchgate.net While historically difficult, recent progress in this area has provided methods for creating α-substituted piperazines, offering new vectors for structural diversification. mdpi.comresearchgate.net These methods often involve directed lithiation followed by trapping with an electrophile. researchgate.net
Acylation is a fundamental method for derivatizing N-ethylpiperazine, involving the reaction of its secondary amine with an acylating agent to form a stable amide linkage. This reaction is widely used to introduce complex molecular fragments onto the piperazine core. The most common acylating agents are acyl chlorides and acid anhydrides.
The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM), in the presence of a tertiary amine base like triethylamine (B128534) (Et3N). nih.gov The base serves to neutralize the hydrochloric acid byproduct generated when using acyl chlorides, driving the reaction to completion. For example, the acylation of N-ethylpiperazine with oleanonic or ursonic acid chlorides proceeds in high yields (91-94%) under these conditions. nih.gov Optimization of reaction conditions, such as the stoichiometry of piperazine, can be crucial to prevent the formation of undesired bis-amide byproducts, especially when starting with unsubstituted piperazine. nih.gov
| Acylating Agent | General Conditions | Product Type | References |
|---|---|---|---|
| Acyl Chlorides (R-COCl) | DCM, Triethylamine, Room Temperature | N'-Acyl-N-ethylpiperazine | nih.gov |
| Acid Anhydrides ((R-CO)₂O) | Aprotic solvent, often with heating | N'-Acyl-N-ethylpiperazine | nih.gov |
| Carboxylic Acids (R-COOH) | DCM, Coupling agents (e.g., EDCl, HOBt) | N'-Acyl-N-ethylpiperazine | nih.gov |
The formation of sulfonamides is another key strategy for the N-substitution of N-ethylpiperazine. The resulting N-ethylpiperazine-1-sulfonamide derivatives are prevalent in medicinal chemistry due to the sulfonamide group's ability to act as a stable, non-basic mimic of other functional groups and participate in hydrogen bonding. hilarispublisher.com
The synthesis is typically achieved through the reaction of N-ethylpiperazine with a substituted sulfonyl chloride (R-SO₂Cl) in an inert aprotic solvent. tandfonline.comsmolecule.com Dichloromethane is commonly used for this purpose. mdpi.comtandfonline.com A base, most often triethylamine, is added to the reaction mixture to act as an acid scavenger for the HCl produced during the reaction. tandfonline.com This method is efficient, generally proceeding at room temperature and providing good to excellent yields, often in the range of 65–90%. tandfonline.com The reaction is versatile, allowing for the introduction of a wide variety of aryl and alkyl sulfonyl groups.
| Sulfonylating Agent Example | Reaction Conditions | Product | References |
|---|---|---|---|
| Benzenesulfonyl chloride | N-ethylpiperazine, Triethylamine, Dichloromethane, 0°C to RT | N-Ethyl-N'-(phenylsulfonyl)piperazine | mdpi.comtandfonline.com |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | N-ethylpiperazine, Triethylamine, Dichloromethane, 0°C to RT | N-Ethyl-N'-(4-methylphenylsulfonyl)piperazine | tandfonline.com |
| Methanesulfonyl chloride (Mesyl chloride) | N-ethylpiperazine, Triethylamine, Dichloromethane, 0°C to RT | N-Ethyl-N'-(methylsulfonyl)piperazine | mdpi.com |
| 4-tert-Butylbenzenesulfonyl chloride | N-ethylpiperazine, Triethylamine, Dichloromethane, 0°C to RT | N'-(4-tert-Butylphenylsulfonyl)-N-ethylpiperazine | tandfonline.com |
The lone pair of electrons on the secondary nitrogen of N-ethylpiperazine makes it an effective nucleophile, enabling its use in a variety of nucleophilic substitution reactions to form C-N bonds. This is a cornerstone of derivative synthesis, allowing for the direct attachment of alkyl and aryl moieties.
Two primary classes of this reaction are widely employed:
N-Alkylation: This involves the reaction of N-ethylpiperazine with alkyl halides (e.g., chlorides, bromides, iodides) or alkyl sulfonates (e.g., mesylates, tosylates). The piperazine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form a new N-alkylated derivative. mdpi.com
N-Arylation: This involves attaching an aromatic or heteroaromatic ring to the piperazine nitrogen. For electron-deficient aromatic systems, a direct nucleophilic aromatic substitution (SNAr) is possible, where the piperazine displaces a leaving group (typically a halogen) on the ring. mdpi.comresearchgate.net For less activated or electron-rich rings, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice. mdpi.com
| Electrophile | Reaction Type | General Product Structure | References |
|---|---|---|---|
| Alkyl Halide (R-X) | N-Alkylation (SN2) | N-Alkyl-N'-ethylpiperazine | mdpi.com |
| Electron-deficient Aryl Halide (Ar-X) | Nucleophilic Aromatic Substitution (SNAr) | N-Aryl-N'-ethylpiperazine | mdpi.comresearchgate.net |
| Aryl Halide / Triflate | Buchwald-Hartwig Amination (Pd-catalyzed) | N-Aryl-N'-ethylpiperazine | mdpi.com |
Condensation reactions are powerful tools for forming carbon-carbon bonds. The Claisen-Schmidt condensation specifically refers to the reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, typically under basic or acidic conditions. wikipedia.orgslideshare.net This reaction, a type of crossed aldol (B89426) condensation, leads to the formation of α,β-unsaturated carbonyl compounds, often referred to as chalcones. nih.govscispace.com
While N-ethylpiperazine itself does not directly participate as a carbonyl component, its derivatives can be designed to undergo this transformation. A key strategy involves first acylating N-ethylpiperazine with a molecule that contains a ketone functionality. This N-ethylpiperazinyl amide derivative can then serve as the ketone component in a Claisen-Schmidt condensation.
A notable example is the reaction of N-ethyl-piperazinyl amides of oleanonic and ursonic acids (which contain a ketone group at the C-3 position) with various aldehydes, such as pyridinecarboxaldehydes or furfural. nih.gov This reaction is effectively carried out in ethanol (EtOH) using a strong base like 40% potassium hydroxide (KOH) at room temperature, affording the desired "chalcone-like" derivatives in excellent yields of 91–97%. nih.gov
| N-Ethylpiperazine Derivative (Ketone Component) | Aldehyde Reactant | Reaction Conditions | Product Type | Reported Yield | References |
|---|---|---|---|---|---|
| N-Ethyl-piperazinyl amide of Oleanonic Acid | 2-Pyridinecarboxaldehyde | EtOH, 40% KOH, Room Temp. | C2-Nicotinoylidene derivative | 91-97% | nih.gov |
| N-Ethyl-piperazinyl amide of Oleanonic Acid | 3-Pyridinecarboxaldehyde | EtOH, 40% KOH, Room Temp. | C2-Nicotinoylidene derivative | 91-97% | nih.gov |
| N-Ethyl-piperazinyl amide of Ursonic Acid | Furfural | EtOH, 40% KOH, Room Temp. | C2-Furfurylidene derivative | 91-97% | nih.gov |
Strategies for N-Substitution and Ring Functionalization
N-Alkylation Utilizing Alkyl Chlorides or Bromides
The N-alkylation of piperazine using alkyl chlorides or bromides stands as a fundamental and widely utilized method for the synthesis of N-alkylpiperazine derivatives, including N-ethylpiperazine. mdpi.com This nucleophilic substitution reaction is a cornerstone in the preparation of numerous piperazine-containing drugs. mdpi.com The process can be challenging due to the potential for di-alkylation, where both nitrogen atoms of the piperazine ring react with the alkyl halide, leading to the formation of N,N'-dialkylpiperazine byproducts. google.comguidechem.com
Several strategies have been developed to favor mono-alkylation. One common approach involves using a large excess of piperazine relative to the alkylating agent. researchgate.net Another effective method is the use of a monopiperazinium salt, which deactivates one of the nitrogen atoms, thus promoting mono-substitution with excellent yields. google.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or acetonitrile. researchgate.net
The reactivity of the alkyl halide is a crucial factor; alkyl bromides and iodides are generally more reactive than alkyl chlorides. google.com For instance, the synthesis of various N-alkyl-N'-aryl-piperazines has been successfully achieved through a one-pot, three-component reaction involving DABCO (1,4-diazabicyclo[2.2.2]octane), alkyl halides (including chlorides and bromides), and aryl halides, catalyzed by copper(I) iodide. rsc.org The synthesis of the antipsychotic drug Cariprazine, for example, has utilized the N-alkylation of a piperazine derivative via a mesylate, which functions similarly to an alkyl halide. mdpi.com However, a significant drawback of using reagents like bromoethane (B45996) is the high production cost and the inevitable formation of the N,N'-diethylpiperazine byproduct, which complicates purification. guidechem.com
| Reactant 1 | Alkylating Agent | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Piperazine | o-Methylbenzyl bromide | N-o-Methylbenzylpiperazine | Ethanol, HCl, 70°C | google.com |
| Piperazine | n-Amyl bromide | N-n-Amylpiperazine | Ethanol, HCl, 70°C | google.com |
| Piperazine | β-Phenethyl bromide | N-β-Phenethylpiperazine | Ethanol, HCl, 70°C | google.com |
| N-Acetylpiperazine | Butyl bromide | N-Acetyl-N'-butylpiperazine | K₂CO₃, Acetonitrile, Reflux | researchgate.net |
| DABCO + Aryl Halide | Alkyl Chloride or Bromide | N-Alkyl-N'-aryl-piperazine | CuI, KOtBu, DMSO, 65°C | rsc.org |
Synthesis of Hybrid Materials and Conjugates
The N-ethylpiperazine moiety is a valuable building block in the synthesis of complex hybrid molecules and conjugates designed for specific biological activities. nih.gov Its incorporation can significantly influence the pharmacological properties of the parent molecule. nih.gov The piperazine ring is a common feature in many notable anticancer agents, and its inclusion can sometimes lead to unexpected improvements in bioactivity. nih.gov
A prominent example is the synthesis of hybrid derivatives of oleanonic and ursonic acids. In these syntheses, an N-ethylpiperazinyl-amide group is introduced at the C-28 position of the triterpenoid (B12794562) scaffold. nih.gov This is typically achieved by first converting the carboxylic acid to an acid chloride, which then reacts with N-ethylpiperazine to form the amide bond in high yields (91-94%). nih.gov These hybrid molecules, which may also bear a "chalcone-like" fragment, have been investigated for their cytotoxic potential against various cancer cell lines. nih.gov
The synthesis of these conjugates involves multi-step procedures. For example, the creation of oleanonic acid-N-ethylpiperazinyl amide involves:
Reaction of oleanonic acid with oxalyl chloride in dichloromethane to form the acid chloride. nih.gov
Subsequent acylation of N-ethylpiperazine with the prepared acid chloride in the presence of triethylamine. nih.gov
The resulting amide can then undergo further modifications, such as Claisen-Schmidt condensation, to introduce additional functional groups, yielding complex hybrid structures with potential therapeutic applications. nih.gov
| Parent Compound | Synthetic Step | Resulting Conjugate | Yield | Reference |
|---|---|---|---|---|
| Oleanonic Acid | Acylation of N-ethylpiperazine with oleanonic acid chloride | N-(3-oxo-olean-12-en-28-oyl)-ethylpiperazine | 94% | nih.gov |
| Ursonic Acid | Acylation of N-ethylpiperazine with ursonic acid chloride | N-ethylpiperazinyl amide of ursonic acid | 91% | nih.gov |
Purification and Isolation Techniques in Laboratory and Industrial Scale Research
The purification of N-ethylpiperazine from the crude reaction mixture is a critical step to obtain a product of high purity (e.g., 99%). lobachemie.com The primary challenge lies in separating the desired product from unreacted starting materials, such as piperazine, and byproducts, most notably N,N'-diethylpiperazine. google.comgoogle.com The synthesis of N-ethylpiperazine via the ethylation of piperazine with ethanol often results in a complex mixture containing these components, as well as residual ethanol and water. google.com
Distillative Isolation Techniques and Byproduct Separation
Fractional distillation is the primary method for isolating N-ethylpiperazine on an industrial scale. google.comsanjaychemindia.com A key innovation in this process is the use of water as a separating agent. The process leverages the surprising observation that N,N'-diethylpiperazine, despite having a higher boiling point (172°C) than both N-ethylpiperazine (156-157°C) and piperazine (147°C), forms an azeotrope-like mixture with water that boils below 100°C. google.com This allows for its efficient removal as an early fraction.
A patented industrial process details a multi-step distillation for a mixture typically composed of N-ethylpiperazine, N,N'-diethylpiperazine, piperazine, ethanol, and water. google.com The distillation is performed by adding a specific amount of water to the mixture, which is crucial for the effective separation of the N,N'-diethylpiperazine. google.com
The fractional distillation sequence is typically as follows:
First Fraction: Water, ethanol, N,N'-diethylpiperazine, and other highly volatile components are removed as an overhead product at a temperature below 100°C. google.com The separated N,N'-diethylpiperazine can be recovered from the aqueous fraction. google.com
Second Fraction: If excess water was added, it is removed in this step. google.com
Third Fraction: Piperazine is separated as the overhead product at approximately 147°C. google.com This recovered piperazine can be recycled back into the synthesis process. google.com
Fourth Fraction: Pure N-ethylpiperazine is obtained as the final overhead product at its boiling point of around 156°C. google.com
This distillative process, which can be carried out at pressures ranging from 0.05 to 10 bar, allows for a virtually quantitative yield of high-purity N-ethylpiperazine. google.com
| Compound | Normal Boiling Point (°C) | Distillation Fraction | Separation Principle |
|---|---|---|---|
| N,N'-Diethylpiperazine | 172 | 1 | Forms a low-boiling azeotrope-like mixture with water (<100°C) |
| Ethanol | 78.4 | 1 | High volatility |
| Water | 100 | 1 & 2 | High volatility / Excess removal |
| Piperazine | 147 | 3 | Fractional distillation |
| N-Ethylpiperazine | 156-157 | 4 | Final pure product collection |
Iii. Reaction Mechanisms and Kinetics of N Ethylpiperazine
Fundamental Reactivity of the Piperazine (B1678402) Ring System
The piperazine ring, characterized by two nitrogen atoms, imparts distinct chemical properties to N-ethylpiperazine, primarily related to its basicity and nucleophilicity.
N-Ethylpiperazine possesses two nitrogen atoms, one tertiary (N-ethyl substituted) and one secondary. Both nitrogen atoms can accept protons, leading to distinct basicity profiles and protonation equilibria.
The basicity of N-ethylpiperazine is typically quantified by its pKa values, which represent the acidity of its conjugate acids. Potentiometric titration is a common experimental method for determining these values. While specific experimental pKa values for N-ethylpiperazine were not explicitly detailed in the provided search snippets, studies on amine protonation constants often employ this technique researchgate.net. Generally, diamines like piperazine and its derivatives exhibit two pKa values corresponding to the sequential protonation of each nitrogen atom. The tertiary amine nitrogen is typically more basic than the secondary amine nitrogen due to the electron-donating effect of the ethyl group.
The process of protonation for amines is associated with specific thermodynamic parameters, namely the enthalpy of dissociation (ΔH°) and the entropy of dissociation (ΔS°). Research has indicated that amine protonation constants and associated protonation enthalpies for N-ethylpiperazine have been determined using potentiometric titration researchgate.net. These parameters provide insights into the energetic and entropic contributions to the stability of the protonated species. For instance, exothermic protonation (negative ΔH°) is common for amines, reflecting the formation of a stable bond with the proton. The entropy change (ΔS°) can reflect the degree of solvation and the change in molecular order upon protonation.
The presence of the ethyl group on one of the nitrogen atoms in N-ethylpiperazine influences its basicity compared to unsubstituted piperazine. Alkyl substituents, such as the ethyl group, are electron-donating via inductive effects. This electron donation increases the electron density on the nitrogen atom, thereby stabilizing the conjugate acid and increasing the basicity. Consequently, N-ethylpiperazine is expected to be a stronger base than piperazine, with its pKa values reflecting this enhanced basicity. Comparative studies of piperazine derivatives highlight the impact of alkyl substitution on the electronic properties and basicity of the piperazine ring system.
The lone pair of electrons on the nitrogen atoms makes N-ethylpiperazine a potent nucleophile, capable of participating in a variety of reactions with electrophilic species.
A3 Coupling Reactions: N-Ethylpiperazine readily participates in A3 coupling reactions, which involve the condensation of an aldehyde, an alkyne, and an amine. In these reactions, N-ethylpiperazine acts as the amine nucleophile, reacting with an aldehyde to form an iminium intermediate, which then couples with an alkyne. This process provides an efficient route to propargylic amines acs.orgensta-paris.fr. For example, the reaction of N-ethylpiperazine with 4-methoxybenzaldehyde (B44291) and 1-hexyne (B1330390) in the presence of CuI yielded the propargylic amine in 69% yield ensta-paris.fr.
Reactions with Electrophiles: N-Ethylpiperazine can react with various electrophiles, such as alkyl halides and activated carbonyl compounds. Its nucleophilic character allows it to attack carbon centers bearing a leaving group. For instance, it has been utilized in reactions involving cyclopropenes, where it acts as a nucleophile, although its steric bulk can sometimes attenuate its reactivity compared to less hindered amines rsc.org.
Table 1: Representative Nucleophilic Reactions of N-Ethylpiperazine
| Reaction Type | Reactants/Conditions | Product Type | Yield (%) | Reference |
| A3 Coupling | Aldehyde + Alkyne + N-Ethylpiperazine (CuI, Toluene, Microwave, 130 °C) | Propargylic Amine | 45–80 | acs.orgensta-paris.fr |
| Nucleophilic Addition | N-ethylpiperazine + Cyclopropene derivative (Base, Solvent) | Cyclopropyl aryl ether derivative | Variable | rsc.org |
| Mannich Coupling | Aldehyde + Alkyne + N-Ethylpiperazine (Catalyst, Solvent) | Propargylic Amine | 45–80 | ensta-paris.fr |
Basicity and Protonation Equilibria
Oxidation-Reduction Chemistry of N-Ethylpiperazine
N-Ethylpiperazine, as an organic amine, can undergo oxidation reactions. While direct electrochemical studies specifically detailing the oxidation potentials of N-ethylpiperazine itself are not prominently featured in the provided snippets, its involvement in redox-active systems and its susceptibility to oxidative degradation are noted.
Role in Metal Complexes: N-Ethylpiperazine derivatives serve as ligands in various metal complexes, particularly with transition metals like copper, nickel, and manganese. These metal complexes often exhibit catalytic activity in oxidation reactions, such as catecholase activity, where they mimic the function of metalloenzymes. In these systems, the metal center is the primary site of redox activity, but the ligand environment, including the N-ethylpiperazine moiety, influences the complex's stability and catalytic efficiency nih.govscispace.comacs.orgresearchgate.net. The amine nitrogen atoms can coordinate to the metal, affecting its electronic state and redox potential.
Oxidative Degradation: In applications such as post-combustion CO2 capture, amine solvents, including N-ethylpiperazine, can undergo oxidative degradation when exposed to oxygen and other species present in flue gas. This degradation can lead to the formation of various byproducts, impacting the solvent's performance and potentially causing corrosion researchgate.netieaghg.orgethz.ch. The study of these degradation pathways is crucial for optimizing solvent stability and longevity in industrial processes.
Synthesis Involving Reduction: While not a direct oxidation-reduction of N-ethylpiperazine itself, synthetic routes to derivatives can involve reduction steps. For example, the synthesis of N-ethylpiperazine-N-(2-ethane sulfonic acid) involves the reduction of an olefin analog using palladium google.com.
Compound List
N-Ethylpiperazine
Piperazine
N-methylpiperazine
N,N′-diethylpiperazine
N-benzylpiperazine
N,N′-dibenzylpiperazine
N-(diphenylmethyl)piperazine
Hexamethylenetetramine
3,5-di-tert-butylcatechol (B55391) (3,5-DTBC)
3,5-di-tert-butylbenzoquinone (3,5-DTBQ)
Tetrachlorocatechol (TCC)
1,4-diazabicyclo[2.2.2]octane (DABCO)
2,4,5,6-tetrachloropyrimidine (B156064)
4,5,6-trichloropyrimidine-2-carbonitrile (B13511922)
4,6-dichloro-2-(methylthio)pyrimidine (B19916)
N-ethylpyrrolidine
N-ethylmorpholine
N-propylmorpholine
N-methylcyclohexylamine
N-methylbenzylamine
N-isopropylbenzylamine
N-tert-butylbenzylamine
Dibenzylamine
Pyrrolidine
2,6-Dimethylmorpholine
1-Butylpiperazine
Indoles
Pyrroles
Furans
Propanol
Toluene
Acetonitrile
Dimethylamine
Diethylamine
Diisopropylamine
Dibutylamine
Diisobutylamine
N-methyl-N-ethylpiperazine
N-vinyl caprolactam (VCL)
N-acryloyl-N′-ethyl piperazine (AcrNEP)
N-isopropylacrylamide
Methyl methacrylate (B99206) (MMA)
N-(dimethylamino)ethyl methacrylate
Lauryl methacrylate
p-anisyl alcohol
benzhydryl alcohol
1-hexyne
3,5-di-tert-butylphenol (B75145)
4-methoxybenzaldehyde
N-ethylpiperazine-N-(2-ethane sulfonic acid (EPES)
HEPES
Iv. Computational and Theoretical Investigations of N Ethylpiperazine
Molecular Dynamics and Simulation Studies
Dissipative Particle Dynamics (DPD) for Investigating Aggregate Behavior
Dissipative Particle Dynamics (DPD) is a coarse-grained molecular simulation technique particularly well-suited for studying the mesoscale behavior of surfactant systems, including those derived from N-ethylpiperazine. researchgate.netresearchgate.net This method simplifies the molecular structure by grouping atoms into beads, which allows for simulations over longer time and length scales compared to fully atomistic models. researchgate.netyoutube.com DPD simulations have been successfully applied to model the aggregation and micellization behavior of surfactants synthesized from ethylpiperazine and various fatty acids, such as linolenic acid and stearic acid. researchgate.netbeu.edu.az
In these simulations, the formation of aggregates is dependent on the surfactant concentration. researchgate.net For instance, in simulations of surfactants based on ethyl piperazine (B1678402) and linolenic acid, aggregate formation was not prominent at a concentration of 2 mmol/L but became evident when the concentration was increased to 5 mmol/L. researchgate.net The DPD methodology has been shown to successfully predict this concentration-dependent aggregate formation. researchgate.netbeu.edu.az These simulations are typically performed in the NVT ensemble (constant number of particles, volume, and temperature) for a significant number of time steps to ensure the system reaches an equilibrium configuration. researchgate.net The interaction parameters between the beads in DPD simulations are crucial for accurate predictions and are often derived from theoretical frameworks like the Flory-Huggins solution theory. researchgate.netbeu.edu.az
Coarse-Graining Techniques and Parameterization in Molecular Simulations (e.g., Flory-Huggins chi parameters)
Coarse-graining is a fundamental aspect of DPD and other mesoscale simulation techniques, where the detailed atomic structure of a molecule is simplified into a set of interacting beads. youtube.comarxiv.org This reduction in the degrees of freedom is what enables the simulation of large systems over extended periods. youtube.com For surfactants derived from N-ethylpiperazine, a common coarse-graining scheme involves representing multiple water molecules as a single bead. researchgate.net
A critical step in coarse-grained simulations is the parameterization of the model, which involves defining the interaction forces between the different types of beads. The Flory-Huggins solution theory is often employed to estimate the chi (χ) parameters, which quantify the interaction between different components in a mixture. researchgate.netbeu.edu.azmdpi.com These χ parameters are then used to calculate the repulsive interaction parameters in the DPD simulations. researchgate.netbeu.edu.az The accuracy of the simulation results is highly dependent on the correct parameterization of these interactions. beu.edu.az The Flory-Huggins theory, along with the Donnan equilibrium concept, is also used to describe the swelling behavior of polymer networks, where the total osmotic pressure is considered a sum of contributions from polymer mixing, polymer elasticity, and the Donnan effect. nih.gov
Radial Distribution Function (RDF) Analysis for Molecular Arrangements in Solution
The Radial Distribution Function (RDF), g(r), is a powerful tool used to analyze the results of molecular simulations and gain insight into the structural arrangement of molecules in a solution. beu.edu.az It describes how the density of particles varies as a function of the distance from a reference particle. beu.edu.az In the context of N-ethylpiperazine-based surfactants, RDF analysis of DPD simulation trajectories is used to understand micellization behavior. researchgate.netbeu.edu.az
The appearance of peaks in the RDF plot indicates an orderly arrangement of molecules at specific distances. beu.edu.az Typically, the first peak in the RDF for a surfactant solution corresponds to the bonded beads within a molecule. researchgate.net The emergence of a second peak at a larger intermolecular distance is a strong indicator of the formation of aggregates or micelles. researchgate.netbeu.edu.az As the distance increases further, the RDF curve for a micellar solution tends to approach zero, which signifies a very low concentration of surfactant molecules outside of the aggregates. beu.edu.az The interaction between the amino group in piperazine derivatives and other molecules in a mixture can also be monitored by measuring the radial distribution function, which can reveal interacting distances and support the stability and miscibility of the mixture. rsc.org
Theoretical Predictions of Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelle formation begins. tsijournals.com Theoretical methods, particularly those based on data from DPD simulations, can be used to predict the CMC of N-ethylpiperazine-based surfactants. researchgate.netbeu.edu.az One approach involves analyzing the cluster size distribution from the DPD simulations to theoretically evaluate the CMC. researchgate.net
For example, for a gemini-like surfactant (EPPO-LN2) and its monomeric analogue (EPPO-LN) synthesized from ethyl piperazine and linolenic acid, the theoretically averaged CMC values were found to be 0.835 mmol/L and 2.576 mmol/L, respectively. These theoretical predictions showed good agreement with the experimentally determined values of 0.680 mmol/L and 2.134 mmol/L. researchgate.net Similarly, for a gemini-like surfactant derived from propoxylated ethyl piperazine and stearic acid (C18-EPPO-C18), the average theoretical CMC was calculated to be 1.073 mM, which was in the same order of magnitude as the experimental value of 0.390 mM. beu.edu.az Although there can be differences between theoretical and experimental CMC values, the ability of these computational methods to predict the CMC in the correct order of magnitude is considered a good agreement. beu.edu.az
Table 1: Comparison of Theoretical and Experimental CMC Values for N-Ethylpiperazine-Based Surfactants
| Surfactant | Theoretical CMC (mmol/L) | Experimental CMC (mmol/L) | Source |
| EPPO-LN2 | 0.835 | 0.680 | researchgate.net |
| EPPO-LN | 2.576 | 2.134 | researchgate.net |
| C18-EPPO-C18 | 1.073 | 0.390 | beu.edu.az |
In-Depth Analysis of Intermolecular Interactions
Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Methods
Non-covalent interactions (NCI) play a crucial role in determining the structure and stability of molecular systems, including those involving N-ethylpiperazine. researchgate.netcsic.es The Reduced Density Gradient (RDG) method is a computational tool used to visualize and analyze these weak intermolecular interactions based on the electron density and its derivatives. researchgate.netresearchgate.netcapes.gov.br This analysis helps in identifying the nature of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.com
In studies of N-ethylpiperazine derivatives, RDG analysis has been employed to detail the intermolecular interactions, particularly hydrogen bonds. researchgate.netcapes.gov.br For instance, in the crystalline structure of 1-ethylpiperazine-1,4-diium bis(nitrate), RDG analysis, along with other topological methods, was used to evaluate the hydrogen bonding network in detail. researchgate.netcapes.gov.br The graphical representation of RDG analysis typically uses different colors to distinguish between different types of interactions: blue often indicates strong attractive interactions like hydrogen bonds, green represents weak van der Waals interactions, and red signifies strong repulsive interactions (steric effects). mdpi.com This method has been applied to various compounds to understand the forces that contribute to the stability and cohesion of their crystal structures. csic.esksu.edu.sanih.gov
Quantum Theory of Atoms in Molecules (AIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a powerful theoretical framework used to analyze the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. researchgate.netmdpi.comresearchgate.net AIM allows for the characterization of interatomic interactions, including non-covalent ones, through the identification of bond critical points (BCPs). researchgate.netresearchgate.net
In the context of N-ethylpiperazine compounds, AIM has been utilized to provide a detailed evaluation of intermolecular interactions, especially hydrogen bonds. researchgate.netcapes.gov.br For the 1-ethylpiperazine-1,4-diium bis(nitrate) crystal, topological analyses including AIM were instrumental in confirming the hydrogen bonding network. researchgate.netcapes.gov.br The properties of the electron density at the BCPs, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the interaction. researchgate.net AIM has been widely used to characterize bond interactions in various molecular complexes and to determine the electronic structure and chemical reactivity of molecules. researchgate.net This approach has been applied to different systems to quantify the strength of hydrogen bonds and other non-covalent interactions that stabilize the molecular structure. ksu.edu.sanih.govmdpi.com
Electron Localization Function (ELF) and Localization Orbital Locator (LOL) Analysis
Theoretical studies employing Electron Localization Function (ELF) and Localization Orbital Locator (LOL) analyses provide profound insights into the chemical bonding and electronic structure of N-ethylpiperazine and its derivatives. These quantum chemical tools map the likelihood of finding an electron in the vicinity of a reference electron, offering a chemically intuitive picture of electron pair localization. wikipedia.org
For derivatives of N-ethylpiperazine, such as 1-ethylpiperazine-1,4-diium bis(hydrogenoxalate) (1EPBH), ELF and LOL analyses have been instrumental in establishing the types and strengths of hydrogen bond interactions. capes.gov.brresearchgate.net These methods, based on density functional theory (DFT), help to visualize and quantify non-covalent interactions within the crystal structure. capes.gov.brresearchgate.netnih.gov The analysis reveals distinct regions corresponding to core electrons, valence electrons, covalent bonds, and lone pairs, which aligns with the VSEPR theory. wikipedia.org
In the topological analysis of related compounds, ELF is used to represent the structure and provide a color-coded map of electron localization, ranging from 0 (blue) to 1 (red), where red indicates high electron localization. researchgate.net This visualization aids in understanding the electronic structure and reactivity. nih.govacs.org For instance, in studies of similar heterocyclic compounds, ELF analysis has been used to study intra- and intermolecular interactions. researchgate.net The maxima in the ELF, known as attractors, correspond to localized electron pairs, and the division of space based on the gradient of ELF assigns each point to an attractor, thus defining the basins of localized electrons. jussieu.fr
LOL analysis complements ELF by providing another perspective on electron localization. It is particularly useful for identifying the regions of covalent bonds and lone pairs. nih.gov Both ELF and LOL are derived from the electron density and its derivatives and are crucial for characterizing non-covalent interactions in molecular crystals. capes.gov.brresearchgate.netnih.gov These analyses have been successfully applied to understand the stability and reactivity of various molecules, including those with piperazine moieties. researchgate.netnih.gov
Hirshfeld Surface Analysis and Characterization of Hydrogen Bonding Networks
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For N-ethylpiperazine derivatives, this analysis provides detailed insights into the hydrogen bonding networks that govern their crystal packing.
In the case of 1-ethylpiperazine-1,4-diium bis(nitrate) (1EPBN), Hirshfeld surface analysis confirmed the presence of a significant hydrogen bonding network. researchgate.net The analysis revealed that O...H/H...O contacts make a substantial contribution of 63.2% to the Hirshfeld surface, indicating the prevalence of hydrogen bonds. researchgate.net These interactions involve the diprotonated 1-ethylpiperazine (B41427) cations and the nitrate (B79036) anions, forming multiple bifurcated and non-bifurcated N—H…(O,O) and weak C—H…O hydrogen bonds. researchgate.net The analysis identified specific ring motifs such as R¹⁴(4), R²¹(5), R²¹(6), and R⁴²(10) formed by these hydrogen bonds. researchgate.net
Similarly, for [2-ethylpiperazine tetrachlorocuprate(II)], Hirshfeld surface analysis was used to investigate non-covalent interactions. nih.gov The d_norm property mapped on the Hirshfeld surface showed large circular depressions in deep red, which are indicative of N–H···Cl and C–H···Cl hydrogen bonding contacts. nih.gov The 2D fingerprint plots derived from this analysis quantified the contributions of different interactions, with Cl···H and H···H interactions dominating the crystal packing at 66.4% and 27.1%, respectively. nih.gov
The analysis of other related piperazine-containing compounds further illustrates the utility of this method. For instance, in a Cu(II) halocuprate salt with protonated N-amino-ethyl-piperazine, Hirshfeld surface analysis was used to understand the nature of intermolecular contacts, including C-H…S and N-H…O hydrogen bonds. researchgate.net The fingerprint plots provided percentage contributions of individual intermolecular contacts to the surface, highlighting the importance of these interactions in the crystal packing. researchgate.netkapadokya.edu.tr
These studies collectively demonstrate that Hirshfeld surface analysis is an indispensable tool for characterizing the intricate hydrogen bonding networks in crystals of N-ethylpiperazine and its derivatives, providing both qualitative visualization and quantitative assessment of the intermolecular forces at play. researchgate.netnih.govresearchgate.net
Molecular Modeling and Docking Studies
Prediction of Binding Mechanisms with Biological Receptors (Theoretical Perspective)
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule, such as N-ethylpiperazine derivatives, to the active site of a biological receptor. nih.gov This theoretical approach provides valuable insights into the potential interactions that stabilize the ligand-receptor complex, guiding the understanding of biological activity. frontiersin.org
For instance, molecular docking studies on 1-ethylpiperazine-1,4-diium bis(nitrate) (1EPBN) suggested potential inhibitory activity against proteins from coronaviruses, including COVID-19 and SARS-CoV2. researchgate.net These simulations help determine the energy distribution of various interactions between the inhibitor and amino acids within the active sites of enzymes. researchgate.net Similarly, a cuprate(II) complex involving 2-ethylpiperazine (B87285) was docked to the SARS-CoV-2 variant (B.1.1.529) spike protein to study the non-covalent interactions with active site amino acids. nih.gov
In another study, 1-ethylpiperazine-1,4-diium bis(hydrogenoxalate) was investigated as a potential inhibitor for epilepsy and cancer-related targets. researchgate.net The docking results help to elucidate the binding mode and the key interactions responsible for the predicted biological activity. frontiersin.org For example, docking studies of thieno[2,3-c]pyridine (B153571) derivatives bearing an N-ethylpiperazine moiety against the Hsp90 protein revealed that these compounds displayed moderate inhibition, which was consistent with the observed molecular interactions. mdpi.com
The binding affinity, often expressed as a docking score or binding energy in kcal/mol, is a key output of these studies. Lower binding energy values typically indicate a more stable ligand-receptor complex and potentially higher biological activity. als-journal.com For example, in a study of various enzyme inhibitors, docking results showed binding energies in the order of BChE > AChE > Urease > alpha-amylase, which correlated with the experimental inhibition data. frontiersin.org The analysis of the docked poses can reveal specific interactions like hydrogen bonds and hydrophobic interactions that are crucial for binding. biorxiv.org For example, in the docking of a ligand with acetylcholinesterase and butyrylcholinesterase receptors, robust interactions were observed with binding energies of -7.5 kcal/mol and -7.6 kcal/mol, respectively. frontiersin.org
Structure-Based Design Principles for Targeted Chemical Entities
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. The N-ethylpiperazine moiety is a valuable scaffold in this process due to its structural and chemical properties.
A key principle in SBDD is the understanding of the ligand's binding mode within the receptor's active site, which is often obtained from X-ray crystallography or predicted by molecular docking. rsc.org This knowledge allows for the rational design of modifications to the ligand to enhance its interactions with the target. For example, the N-methylpiperazine ring in imatinib (B729) was shown to form hydrogen bonds with specific residues in the ABL kinase domain, significantly increasing its binding affinity. rsc.org Although this example uses N-methylpiperazine, the principle applies to N-ethylpiperazine as well, where the piperazine ring can participate in crucial hydrogen bonding.
The piperazine core is a common component in many biologically active compounds, and its role in anti-HIV activity has been identified. biorxiv.org In the design of novel 5-HT3 receptor ligands, the N-methylpiperazine group was found to be a favorable substituent at a specific position (R1). nih.gov The optimization of a fragment hit led to compounds with nanomolar affinities by ensuring that a hydrogen bond acceptor was positioned at an optimal distance of approximately 5 Å from the basic nitrogen of the piperazine. nih.gov
Furthermore, the derivatization of the distal nitrogen atom of the piperazine moiety allows for the introduction of various functional groups to probe the binding pocket and improve pharmacological properties. nih.gov For instance, in the design of modified DNA, the piperazine moiety was introduced at the 4'-C position. The distal nitrogen was then derivatized with a pyrene (B120774) unit, which was shown to intercalate into the DNA duplex, thereby stabilizing it. nih.gov This demonstrates how the piperazine scaffold can be used to anchor functional groups in specific orientations to achieve a desired biological effect.
The synthesis of combinatorial libraries based on a core scaffold like piperazine is another SBDD strategy. biorxiv.org By systematically varying the substituents on the piperazine ring, a large number of compounds can be generated and screened in silico to identify promising candidates for synthesis and further testing. biorxiv.org
In Silico Screening and Identification of Potential Inhibitors (Theoretical Perspective)
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biorxiv.org This approach is a cost-effective and time-efficient alternative to high-throughput screening in the early stages of drug discovery. researchgate.net
The N-ethylpiperazine scaffold is a common feature in many compound libraries used for virtual screening due to its favorable physicochemical properties and its presence in numerous known bioactive molecules. biorxiv.org For example, a massive virtual library of over 16 million compounds was generated by attaching various fragments to the nitrogen atoms of a piperazine core to screen for inhibitors of the HIV-1 gp120 protein. biorxiv.org
The process of in silico screening typically involves docking each compound from the library into the active site of the target protein and then ranking them based on a scoring function that estimates the binding affinity. nih.gov For instance, in a study to identify novel neuraminidase inhibitors, over 3,000 flavones and flavonols from the COCONUT database were screened against the N1-H274Y-oseltamivir protein. pensoft.net This led to the identification of derivatives containing nitrogen heterocyclic groups, such as piperazine, that showed high potential as bifunctional inhibitors. pensoft.net
In another example, a virtual screening cascade protocol was developed to identify potential inhibitors of trypanothione (B104310) reductase. acs.org This involved screening the ZINC database, which contains millions of purchasable compounds. acs.org The screening identified several hits, including 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-ethylpiperazine-1,4-diium, which showed good inhibitory activity against the target enzyme. acs.org
The identified hits from in silico screening serve as a starting point for further investigation, including experimental validation of their biological activity. frontiersin.org For example, a study on thieno[2,3-c]pyridine derivatives identified compounds 6a and 6i as potential Hsp90 inhibitors through a screening assay, and these were then subjected to IC50 determination to quantify their potency. mdpi.com The in silico screening results often correlate well with experimental findings, making it a valuable tool in the identification of potential inhibitors. frontiersin.org
Below is a table summarizing examples of N-ethylpiperazine-containing compounds and their performance in in silico screening studies.
| Compound/Derivative Class | Target Protein | Screening Method | Key Findings |
| 1-Ethylpiperazine-1,4-diium bis(nitrate) (1EPBN) | Coronavirus Proteins (COVID-19, SARS-CoV2) | Molecular Docking | Potential inhibitory activity suggested. researchgate.net |
| Thieno[2,3-c]pyridine derivatives with N-ethylpiperazine | Hsp90 | Molecular Docking | Moderate inhibition consistent with unfavorable molecular interactions. mdpi.com |
| 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-ethylpiperazine-1,4-diium | Trypanothione Reductase | Virtual Screening Cascade | Good inhibitory activity with IC50 values between 21-56 µM. acs.org |
| Flavone/flavonol derivatives with piperazine linkers | Neuraminidase (N1-H274Y) | In Silico Docking Screening | Potential as bifunctional inhibitors by interacting with key arginine residues. pensoft.net |
| Piperazine-based combinatorial library | HIV-1 gp120 | High Throughput Virtual Screening | Identification of novel potential attachment inhibitors. biorxiv.org |
| 2-Ethylpiperazine-containing cuprate(II) complex | SARS-CoV-2 (B.1.1.529) Spike Protein | Molecular Docking | Study of non-covalent interactions with active site amino acids. nih.gov |
V. Coordination Chemistry of N Ethylpiperazine
N-Ethylpiperazine as a Ligand in Metal Complexes
N-Ethylpiperazine's ability to coordinate with metal ions stems from the presence of its two nitrogen atoms, one tertiary amine and one secondary amine (in the parent piperazine (B1678402), though in N-ethylpiperazine, both are tertiary if considering the ethyl group's nitrogen). This structural feature allows it to act as a donor ligand in the formation of coordination compounds.
Chelation Effects and Stability in Metal Complexation
The potential for N-ethylpiperazine to act as a chelating agent, forming a ring structure with a metal ion by coordinating through both nitrogen atoms, can influence the stability of the resulting complexes. Studies involving N-ethylpiperazine and first-row divalent metal ions (M²⁺) have indicated that chelation of the heterocycle may be involved in the complexation process researchgate.net. This chelating ability can contribute to enhanced thermodynamic stability compared to complexes formed with monodentate ligands.
Determination of Formation Constants and Speciation Studies
The equilibrium constants governing the formation of metal-N-ethylpiperazine complexes, known as formation constants (log K), provide quantitative measures of complex stability. These constants, along with protonation constants, have been determined for N-ethylpiperazine with first-row divalent metal ions in aqueous solutions using potentiometric titration researchgate.net. The reported formation constants for 1:1 complexes typically fall within the range of approximately 4 to 6 researchgate.net. Speciation studies, often conducted in conjunction with these measurements, help elucidate the distribution of different complex species present in solution under varying conditions.
Synthetic Routes for N-Ethylpiperazine-Containing Metal Complexes
Various synthetic strategies have been employed to prepare metal complexes incorporating N-ethylpiperazine or its derivatives. These methods often involve reacting metal salts with N-ethylpiperazine or ligands containing the N-ethylpiperazine moiety. For instance, copper(I) cyanide has been used to form network structures with N-ethylpiperazine (EtPip), yielding complexes such as (CuCN)₇(EtPip)₂ nih.govacs.org. Copper(II) complexes have also been synthesized using proton transfer salts derived from 1-ethylpiperazine (B41427) (Etpip) and 5-sulfosalicylic acid, resulting in compounds like (H₂Etpip)[Cu(Hssa)₂]·5H₂O mjcce.org.mk. Furthermore, dinuclear nickel(II) complexes have been prepared using ligands that feature N-ethylpiperazine units acs.org. Molybdenum complexes of ethylpiperazine have also been reported in the literature tandfonline.com.
Structural Characterization of Metal Complexes
The precise arrangement of atoms and ligands around a metal center in coordination complexes is crucial for understanding their properties. Techniques such as X-ray crystallography are indispensable for elucidating these structures.
X-ray Crystallography of N-Ethylpiperazine Metal Complexes
X-ray crystallography has provided direct evidence for the coordination modes and structural features of N-ethylpiperazine metal complexes. For example, the bidentate N,N'-donor coordination of N-ethylpiperazine (aeppz) has been confirmed in a zinc(II) complex researchgate.net. In the case of copper(I) cyanide networks, X-ray diffraction studies have revealed the formation of specific structural motifs, such as (6,3) (CuCN)₂ sheets, within complexes containing N-ethylpiperazine (EtPip) nih.govacs.org. Moreover, X-ray single crystal analysis of a dinuclear nickel(II) complex incorporating N-ethylpiperazine moieties has shown that these piperazine groups adopt a chair conformation and are protonated, providing insight into the supramolecular assembly and coordination environment acs.org.
Compound List:
N-Ethylpiperazine (EtPip, Etpip)
Piperazine
Thiomorpholine (tm)
N-(2-aminoethyl)piperazine
N-methylpiperazine (MePip)
N,N'-dimethylpiperazine (Me₂Pip)
N,N'-diethylpiperazine (Et₂Pip)
N-benzylpiperazine (BzPip)
N,N'-dibenzylpiperazine (Bz₂Pip)
N-(diphenylmethyl)piperazine (Ph₂CHPip)
Hexamethylenetetramine (HMTA)
Copper(I) cyanide (CuCN)
Palladium(II) (Pd(II))
Zinc(II) (Zn(II))
Cadmium(II) (Cd(II))
Copper(II) (Cu(II))
Nickel(II) (Ni(II))
Cobalt(II) (Co(II))
Iron(III) (Fe(III))
Platinum(II) (Pt(II))
5-Sulfosalicylic acid (H₃ssa)
1-(2-hydroxyethyl)piperazine (HOEtpip)
1-acetylpiperazine (B87704) (Acpip)
3,5-di-tert-butylcatechol (B55391) (3,5-DTBC)
Tetrachlorocatechol (TCC)
p-Nitrophenylphosphate
Spectroscopic Signatures in Coordination Chemistry (e.g., IR, NMR)
Spectroscopic methods are crucial for characterizing metal complexes and coordination polymers involving N-Ethylpiperazine, providing insights into the coordination environment and the nature of bonding.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is frequently employed to identify functional groups and confirm coordination. For Schiff base complexes derived from piperazine derivatives, characteristic bands such as C=N stretching vibrations have been observed around 1603-1604 cm⁻¹ bbrc.in. Stretching vibrations of N-H groups, if present in protonated forms or related ligands, typically appear in the range of 2951-3443 cm⁻¹ bbrc.in. For proton transfer salts and metal complexes involving 1-ethylpiperazine and 5-sulfosalicylic acid, FT-IR spectroscopy is a primary tool for structural elucidation mjcce.org.mkmjcce.org.mk.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, are vital for determining the structure and bonding of N-Ethylpiperazine-containing compounds. ¹H and ¹³C NMR spectroscopy has been used to characterize proton transfer salts derived from 1-ethylpiperazine mjcce.org.mkmjcce.org.mk. ¹⁵N NMR has provided insights into the coordination of nitrogen atoms to metal centers, as seen in studies with N-methylpiperazine complexes psu.edu. ¹H NMR titrations are also employed to ascertain the protonation sequence of ligands bearing ethylpiperazine units udc.es. Furthermore, DFT calculations are used to predict IR and Raman spectroscopic properties researchgate.net.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to study the electronic transitions within metal complexes, providing information about the d-d transitions of metal ions and ligand-centered transitions. It is used for the characterization of metal complexes and has been applied to study the photoluminescence (PL) properties of hybrid metal halides incorporating N-Ethylpiperazine acs.orgajol.info.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used for the characterization of metal complexes, helping to confirm their molecular weight and fragmentation patterns bbrc.in.
Vi. Applications in Specialized Chemical Research Fields
Materials Science and Engineering
In the realm of materials science, ethylpiperazine and its derivatives are investigated for their capacity to modify and enhance the properties of polymeric systems. These applications range from influencing the curing process of resins to forming the fundamental backbone of advanced polymers.
Polymer Chemistry: Role as Curing Agents and Plasticizers for Resin Systems (e.g., Epoxy, Polyurethane)
Ethylpiperazine and related compounds, such as N-aminoethylpiperazine (AEP), function as effective curing agents for thermosetting resin systems like epoxy and polyurethane. hsppharma.com In these applications, the amine groups on the piperazine (B1678402) ring react with the epoxide or isocyanate groups of the resin monomers, initiating a cross-linking process. This reaction, known as curing, transforms the liquid resin into a hard, solid, and durable material. hsppharma.com
The tertiary amine present in the ethylpiperazine structure can act as an accelerator, facilitating the hardening process. The use of piperazine-based curing agents can significantly enhance the mechanical properties of the final polymer, such as impact strength and thermal shock resistance. chemicalbull.com For example, AEP, a related piperazine derivative, is known to produce a rapid gel at room temperature, followed by an elevated temperature post-cure to achieve optimal properties. chemicalbull.com While its primary role is as a curing agent, the potential for ethylpiperazine to be explored as a plasticizer in certain polymer applications to improve flexibility has also been noted. hsppharma.com Plasticizers work by embedding themselves between polymer chains, increasing the intermolecular volume and thus softening the material and enhancing its workability. core.ac.ukvt.edu
Table 1: Illustrative Properties of a Piperazine-Based Curing Agent (Ancamine AEP) with a Standard Epoxy Resin This table presents data for N-aminoethylpiperazine (AEP), a closely related derivative, to demonstrate the typical performance of piperazine-based curing agents.
| Property | Value |
| Gel Time (150g mix @ 77°F) | 19 min |
| Heat Deflection Temperature | 225 °F |
| Flexural Strength | 19,000 psi |
| Tensile Strength | 10,000 psi |
Data sourced from a technical datasheet for Ancamine AEP formulated with a standard Bisphenol-A based epoxy resin. chemicalbull.com
Investigation as Precursors for Polyimides and Other Advanced Polymeric Materials
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and microelectronics industries. vt.edumdpi.com The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride. dakenchem.com Research has been conducted on the use of piperazine-containing diamines as monomers for polyimide synthesis. For instance, the polymerization of 1,4-bis(3-aminopropyl) piperazine with dianhydrides has been investigated to create piperazine-based polyimides. researchgate.net This line of research establishes the piperazine heterocycle as a viable structural unit for the backbone of polyimides. The incorporation of the piperazine moiety can influence the final properties of the polymer, such as solubility and thermal characteristics. researchgate.net While specific studies focusing solely on ethylpiperazine as a direct precursor are not extensively detailed, its status as a substituted piperazine places it within the class of diamines that are of interest for creating novel, advanced polymeric materials with tailored properties.
Exploration of Stabilizer Applications in Chemical Formulations
In various chemical formulations, stability is a critical factor for ensuring shelf life and efficacy. Ethylpiperazine has been identified as a potential stabilizer. hsppharma.com Its function in this role would be to prevent the degradation of sensitive components within a formulation, thereby improving the product's longevity and performance. hsppharma.com The basic nature of the amine groups in ethylpiperazine allows it to neutralize acidic impurities that might otherwise catalyze degradation reactions.
Surface Chemistry: Design and Behavior of N-Ethylpiperazine-Based Surfactants
Ethylpiperazine is also utilized as a synthetic raw material in the production of surfactants. hsppharma.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. The specific design and behavior of surfactants derived from ethylpiperazine would depend on the other chemical moieties attached to the piperazine core to create an amphiphilic structure, which is a molecule possessing both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties.
Medicinal Chemistry Research (Synthetic and Mechanistic Focus)
Within medicinal chemistry, the focus is often on the design and synthesis of new therapeutic agents. Intermediates—molecular building blocks used in the construction of more complex molecules—are of critical importance.
Utility as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Ethylpiperazine is a widely recognized and crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). hsppharma.comfengchengroup.com APIs are the biologically active components of a pharmaceutical drug. koeichem.com The piperazine ring is a common structural motif in many pharmaceuticals, and ethylpiperazine provides a pre-formed piperazine core with an ethyl group, which can streamline the synthetic process. hsppharma.comfengchengroup.com
Its role as a key intermediate has been established in the production of several important drugs. For example, it is a necessary building block for fluoroquinolone antibiotics such as Enrofloxacin (B1671348) and Ethyl Ciprofloxacin (also known as Anthrafloxacin). hsppharma.comfengchengroup.comlobachemie.com In these syntheses, the ethylpiperazine moiety is typically introduced to the core structure of the antibiotic, contributing to the final molecule's pharmacological profile. It is also used in the synthesis of more recent drugs, such as Infigratinib, a kinase inhibitor used in cancer therapy. nih.gov The synthesis of Infigratinib involves a multi-step procedure starting with the condensation of N-ethylpiperazine and 1-bromo-4-nitrobenzene. nih.gov
Table 2: Examples of Active Pharmaceutical Ingredients (APIs) Synthesized Using Ethylpiperazine as an Intermediate
| Active Pharmaceutical Ingredient (API) | Therapeutic Category | Role of Ethylpiperazine |
| Enrofloxacin | Antibiotic (Fluoroquinolone) | Key synthetic intermediate. fengchengroup.com |
| Ethyl Ciprofloxacin (Anthrafloxacin) | Antibiotic (Fluoroquinolone) | Essential building block in synthesis. hsppharma.comlobachemie.com |
| Infigratinib | Anticancer (Kinase Inhibitor) | Starting material in a multi-step synthesis. nih.gov |
Precursor for Specific Pharmacologically Active Derivatives (e.g., ACAT-1 Inhibitors, Sulfonamides)
Ethyl 1-piperazinecarboxylate and its derivatives are fundamental starting materials in the synthesis of targeted pharmacologically active agents. The piperazine core is frequently incorporated into drug candidates to enhance aqueous solubility, thereby improving oral absorption and bioavailability. nih.gov
ACAT-1 Inhibitors: The compound is a key intermediate in the development of Acyl-CoA: Cholesterol Acyltransferase-1 (ACAT-1) inhibitors. nih.gov These inhibitors are investigated as potential treatments for diseases like hyperlipidemia and atherosclerosis. nih.gov A notable example is the clinical candidate K-604, where the insertion of a piperazine unit significantly enhanced aqueous solubility (up to 19 mg/mL at pH 1.2) and oral absorption compared to its predecessors. researchgate.net The synthesis of sulfur-containing ethyl piperazine compounds, which are crucial for these inhibitors, often involves multi-step reactions starting from piperazine derivatives. nih.govresearchgate.net
Sulfonamides: The piperazine scaffold is integral to the design of various sulfonamide derivatives with a broad range of biological activities. By reacting N-substituted piperazines with sulfonyl chlorides, researchers have developed novel compounds with potential therapeutic applications. smolecule.comhilarispublisher.com These piperazine sulfonamides have been designed and synthesized as BACE1 inhibitors for Alzheimer's disease, HIV-1 protease inhibitors, and potential anticancer agents. smolecule.comnih.govnih.gov The sulfonamide moiety can bind directly to enzyme flap residues (e.g., Ile50A and Ile50B in HIV-1 protease), an interaction facilitated by the specific conformational presentation afforded by the piperazine ring. nih.gov
Table 1: Pharmacologically Active Derivatives from Piperazine Scaffolds
| Derivative Class | Example Compound/Target | Key Research Finding | Citations |
|---|---|---|---|
| ACAT-1 Inhibitors | K-604 | Insertion of a piperazine unit markedly improved aqueous solubility and oral absorption. | nih.govresearchgate.net |
| Sulfonamides (Anticancer) | N-Ethylpiperazine-1-sulfonamide derivatives | Showed significant cytotoxic effects against various human cancer cell lines. | smolecule.com |
| Sulfonamides (BACE1 Inhibitors) | Novel piperazine sulfonamides | Iterative design led to an analog that potently lowers peripheral Aβ40 in transgenic mice. | nih.gov |
| Sulfonamides (HIV-1 Protease Inhibitors) | Bicyclic piperazine sulfonamides | Designed to displace a bridging water molecule and bind directly to the enzyme flap, showing potent antiviral activity. | nih.gov |
Rational Design Principles for Bioactive Compounds
The piperazine ring is considered a "privileged structure" in medicinal chemistry and drug design. mdpi.comnih.govresearchgate.net Its incorporation into a molecule is a deliberate strategy to modulate physicochemical and pharmacological properties.
Key principles for its inclusion include:
Improving Pharmacokinetics: The two basic nitrogen atoms of the piperazine core can be protonated at physiological pH, which significantly increases water solubility. nih.govrhhz.net This is a critical factor for improving the bioavailability of orally administered drugs. nih.gov
Scaffolding and Linker Chemistry: Piperazine is often used as a central scaffold or a linker to connect different pharmacophores. rhhz.net Its well-defined chair conformation and the synthetic accessibility of its nitrogen atoms allow for precise spatial orientation of various substituents, which is crucial for optimizing interactions with biological targets. researchgate.net
Target Engagement: The piperazine moiety can form crucial hydrogen bonds with target proteins, enhancing the binding affinity of the drug molecule. researchgate.net The N-atoms can act as hydrogen bond acceptors, while protonated forms can act as hydrogen bond donors.
Researchers have rationally designed piperazine-based compounds to target a wide array of biological systems, including kinase inhibitors, dopamine (B1211576) receptor ligands, and siRNA delivery systems. nih.govnih.govmdpi.com For instance, in the design of dopamine D3 receptor ligands, it was noted that the basicity of the piperazine nitrogen atoms plays a role in receptor interaction, although a loss in basicity through substitution did not necessarily eliminate binding affinity. nih.gov
Investigation of Molecular Mechanisms of Action (in vitro/biochemical contexts)
Derivatives of ethyl 1-piperazinecarboxylate are employed in biochemical and in vitro studies to elucidate the molecular mechanisms of drug action. The parent compound, piperazine, is known to function as a GABA receptor agonist, leading to the hyperpolarization of nerve endings and causing flaccid paralysis in helminths (worms). drugbank.com This established mechanism provides a foundation for studying its derivatives.
In more complex systems, piperazine-containing molecules are used to probe specific receptor interactions. For example, studies on a series of aryl-piperazine derivatives helped investigate affinity and selectivity for dopamine D2 and D3 receptors. nih.gov These studies revealed that N-substitution on the piperazine ring could accommodate various other heterocyclic rings, influencing binding affinity and selectivity, thereby providing insights into the structure-activity relationships (SAR) at these receptors. nih.gov Similarly, the investigation of piperazine and piperidine (B6355638) derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists has provided a molecular understanding of how these scaffolds contribute to dual-target activity, which is promising for developing novel pain treatments. nih.gov
Development of Novel Antiviral Agents (e.g., Potential Coronavirus Inhibitors based on theoretical studies)
The piperazine scaffold is present in several FDA-approved antiviral drugs, such as Delavirdine and Indinavir, used to treat HIV. nih.govresearchgate.net This precedent has spurred research into new piperazine-based compounds for other viral infections. The previously reported antiviral activity of piperazine-based drugs has encouraged the design of a variety of new ligands containing the piperazine moiety. nih.gov
Recent theoretical and synthetic studies have focused on the potential of piperazine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Molecular docking studies are used to predict the binding interactions of newly synthesized piperazine-based compounds with the active site of the viral protease. These computational models help to prioritize candidates for synthesis and biological testing. For example, a study synthesized a series of novel piperazine compounds and used molecular docking to evaluate their potential as inhibitors for the SARS-CoV-2 protease enzyme. nih.gov
Agrochemical Research (Synthetic Focus)
The piperazine heterocycle is a key structural component in the discovery and synthesis of modern agrochemicals. rhhz.net It is often used as a versatile linker to connect different active substructures, leading to compounds with a range of desirable bioactivities for crop protection. rhhz.net While the marketed piperazine-containing agrochemical, Triforine, is a notable example, much of the research focuses on synthesizing novel derivatives. rhhz.net N-Ethylpiperazine, a closely related compound, is used as an intermediate in the production of the veterinary antibiotic enrofloxacin and as a synthesis material for plant protectors. fengchengroup.com
Synthesis of Pesticides and Plant Protection Agents
In the field of pesticides, piperazine and its derivatives are important intermediates for creating active ingredients against fungi, bacteria, and insects. rhhz.netgoogle.com The synthesis strategy often involves using piperazine as a bridge to connect a known toxophore, like a trifluoromethylpyridine group, with another functional group, such as an amide. researchgate.net This approach has led to the development of novel compounds with promising activity against plant viruses like the cucumber mosaic virus (CMV). researchgate.net Structure-activity relationship (SAR) analyses of these synthetic compounds guide further design, indicating, for example, that benzene (B151609) rings with electron-withdrawing groups attached to the piperazine-amide linker show the best anti-CMV activity. researchgate.net
Industrial Chemical Process Research
Research into the industrial-scale synthesis of piperazine and its derivatives, like N-ethylpiperazine, aims to develop efficient, safe, and economically viable processes. Traditional methods for producing piperazine often yield it as a side product from the synthesis of ethylene (B1197577) diamine. wikipedia.org Alternative industrial pathways have been proposed, for example, starting from ethylene oxide and ammonia (B1221849) to form intermediates that are then cyclized. researchgate.net
For N-ethylpiperazine, research has focused on optimizing the gas-solid catalytic synthesis from ethanol (B145695) and piperazine. dissertationtopic.net One study investigated the use of a modified γ-Al2O3 catalyst to improve the conversion rate and selectivity of the reaction under low-pressure conditions. dissertationtopic.net Another patented process describes a liquid-phase batch process using a Cu-Co-Mo/Al2O3 catalyst to synthesize N-ethylpiperazine from ethanol and piperazine under specific temperature and pressure conditions. google.com These process research efforts are crucial for making these important chemical intermediates readily available for the pharmaceutical and agrochemical industries.
Studies on Corrosion Inhibition Mechanisms (e.g., in Petroleum Industry)
Ethylpiperazine and its derivatives have been a subject of significant research in the field of corrosion inhibition, particularly for protecting metals like mild steel in acidic environments commonly found in the petroleum industry. ijcrcps.comresearchgate.net The oil and gas sector frequently utilizes strong acids, such as hydrochloric acid, for processes like acidizing wells to enhance production. ijcrcps.comresearchgate.net These processes, however, can cause severe corrosion to pipelines and equipment. whatispiping.com Corrosion inhibitors are chemical compounds added in small concentrations to these corrosive environments to significantly reduce the rate of corrosion. whatispiping.com
The primary mechanism by which ethylpiperazine and other organic inhibitors function is through adsorption onto the metal surface. guidechem.commdpi.comohio.edu This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. whatispiping.comguidechem.comedu.krd The adsorption can involve both physical (electrostatic) and chemical (chemisorption) interactions between the inhibitor molecules and the metal surface. mdpi.com The presence of electron-rich heteroatoms like nitrogen in the ethylpiperazine molecule facilitates its strong adsorption on the steel surface. google.com
Research findings indicate that the effectiveness of these inhibitors is dependent on several factors, including their concentration, the temperature, and the specific corrosive environment. ijcrcps.comresearchgate.net Studies on various piperazine derivatives have shown that inhibition efficiency generally increases with higher inhibitor concentrations. ijcrcps.comresearchgate.netbenthamopenarchives.com For instance, one study on piperazine derivatives in 1 M HCl solution showed inhibition efficiencies ranging from 44-62% at a low concentration (5 mM) to 90-94% at a higher concentration (25 mM). ijcrcps.comresearchgate.net However, efficiency tends to decrease with a rise in temperature, which may be due to the desorption of the inhibitor molecules from the metal surface at elevated temperatures. ijcrcps.comresearchgate.net
Polarization studies reveal that many piperazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process by blocking the active sites on the metal. ijcrcps.comresearchgate.net The adsorption of these inhibitors typically follows established models like the Langmuir adsorption isotherm. ijcrcps.comresearchgate.netmdpi.comresearchgate.net
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) Range | Reference |
|---|---|---|
| 5 | 44 - 62 | ijcrcps.comresearchgate.net |
| 10 | Data Not Available | N/A |
| 15 | Data Not Available | N/A |
| 20 | Data Not Available | N/A |
| 25 | 90 - 94 | ijcrcps.comresearchgate.net |
Research on Electroplating Additives and Metal Surface Modification
In the realm of materials science, 1-ethylpiperazine (B41427) is investigated for its role as an additive in electroplating processes. Electroplating is a technique used to coat a conductive object with a layer of metal, and additives are crucial for controlling the properties of the deposited layer. Ethylpiperazine can be used to enhance the quality and durability of these metal coatings. multichemindia.com
Its function as an additive is to improve the corrosion resistance of the treated metals. multichemindia.com By being incorporated into the electroplating bath, it can influence the crystal growth of the depositing metal, leading to a more uniform, dense, and protective coating. This modification of the metal surface at a microstructural level is key to preventing the onset and propagation of corrosion. Research in this area focuses on how varying the concentration of ethylpiperazine and other bath parameters affects the final properties of the coating, such as hardness, brightness, and anti-corrosive performance. A patent also mentions the use of ethylpiperazine in formulations for treating metallic surfaces, highlighting its utility in industrial metal finishing. google.com
Role as a Solvent and Reagent in Diverse Chemical Transformations
1-Ethylpiperazine is a versatile compound in organic synthesis, serving as both a solvent and a key reagent or intermediate. multichemindia.comfengchengroup.com Its solubility in water and many organic solvents, combined with a relatively low boiling point (141-142 °C), makes it a useful medium for conducting chemical reactions. guidechem.comfengchengroup.comgneechem.com
As a chemical intermediate, 1-ethylpiperazine is a fundamental building block for a wide array of more complex molecules. guidechem.comcymitquimica.com The piperazine ring it contains is a common structural motif in many pharmacologically active compounds. nih.govnih.gov Consequently, it is extensively used in the synthesis of various pharmaceuticals, particularly active pharmaceutical ingredients (APIs) for medications. guidechem.commultichemindia.comguidechem.com For example, it is a known intermediate in the production of the antibiotic enrofloxacin. fengchengroup.comsanjaychemindia.comxingxinchem.com
Its applications extend to the agrochemical and dye industries, where it is used as a raw material for plant protectants and dyes. fengchengroup.comguidechem.comxingxinchem.comguidechem.com Furthermore, it is employed in the synthesis of surfactants, which are utilized in detergents and cosmetics. gneechem.comguidechem.com The reactivity of its two nitrogen atoms allows for further chemical modifications, making it a valuable component in creating diverse molecular architectures. nih.govorganic-chemistry.org
| Industry/Field | Specific Application | Reference |
|---|---|---|
| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) | guidechem.commultichemindia.comguidechem.com |
| Synthesis of Enrofloxacin (antibiotic) | fengchengroup.comsanjaychemindia.comxingxinchem.com | |
| Agrochemicals | Raw material for plant protectants | fengchengroup.comguidechem.comguidechem.com |
| Dyes | Synthesis material for dyes | fengchengroup.comguidechem.comguidechem.com |
| Surfactants | Raw material for surfactants used in detergents/cosmetics | gneechem.comguidechem.com |
| Polymers | Curing agent for epoxy and polyurethane systems | multichemindia.com |
Formulation Chemistry in Cleaning and Disinfectant Agents
Ethylpiperazine finds application in the formulation of specialized cleaning and disinfectant products. multichemindia.com Its chemical properties, including its solvency and reactivity, make it a useful component in industrial cleaning solutions. multichemindia.com As a solvent, it can help to dissolve or lift away dirt and grime from surfaces.
Vii. Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in N-Ethylpiperazine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by processing vast datasets to identify patterns and make predictions far more rapidly than traditional methods. nih.govnih.gov In the context of N-Ethylpiperazine, these technologies are being applied to accelerate the design of new derivatives with specific biological activities and to predict their properties.
Table 1: Applications of AI/ML in N-Ethylpiperazine Research
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Drug Discovery | Generative Adversarial Networks (GANs) | Design of novel N-Ethylpiperazine derivatives with optimized potency and selectivity. nih.gov |
| Property Prediction | Machine Learning Models | Prediction of toxicity, solubility, and metabolic stability of new compounds. nih.govresearchgate.net |
| Target Identification | Deep Learning Algorithms | Analysis of biomedical data to identify new therapeutic targets for N-Ethylpiperazine-based drugs. nih.gov |
Sustainable Synthesis and Green Chemistry Innovations for N-Ethylpiperazine Production
The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. For N-Ethylpiperazine, this involves developing synthesis routes that are more efficient, use less hazardous materials, and reduce waste.
One promising area is the use of flow chemistry . Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various piperazine (B1678402) derivatives, suggesting its applicability for a more sustainable production of N-Ethylpiperazine. nih.govuc.pt For example, a two-step continuous process has been found useful for the synthesis of related compounds like cyclizine (B1669395) using N-methylpiperazine. nih.gov
Another green approach involves catalytic systems that avoid the use of harsh reagents. For instance, processes are being developed that use ethanol (B145695) and piperazine as raw materials with a specialized catalyst, which can offer high conversion efficiency and good product selectivity under controlled conditions. google.com Research into photocatalytic methods, which use light to drive chemical reactions, also presents an opportunity to develop milder and more energy-efficient syntheses for piperazine derivatives. mdpi.com
Exploration of Novel Reactivity and Unconventional Reaction Pathways
Researchers are exploring new ways to chemically modify the N-Ethylpiperazine molecule to create complex and valuable structures. A significant area of interest is the C-H functionalization of the piperazine ring. mdpi.com Traditionally, modifying the carbon backbone of the piperazine ring is challenging. However, new catalytic methods, including those using photoredox catalysis, allow for the direct attachment of alkyl or other functional groups to the carbon atoms of the piperazine core. mdpi.com These methods provide a more direct and efficient route to novel derivatives that were previously difficult to access.
Multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, are also being investigated. These reactions are highly efficient and can be used to rapidly generate diverse libraries of N-Ethylpiperazine derivatives for screening in various applications. The synthesis of novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids showcases how the N-ethylpiperazine moiety can be incorporated into complex molecules through multi-step syntheses. nih.gov
Advanced Materials Development Incorporating N-Ethylpiperazine Moieties for Enhanced Functionality
The unique chemical properties of the N-Ethylpiperazine scaffold make it an attractive building block for advanced materials. A key application is in the development of materials for carbon capture . Solvents containing piperazine and its derivatives are known for their high efficiency in capturing CO2 from industrial flue gas. researchgate.netfrontiersin.org N-Ethylpiperazine derivatives like N-(2-Hydroxyethyl) piperazine (HEPZ) are being studied as alternatives to standard amines, offering potential advantages such as lower volatility and reduced energy consumption for regeneration. frontiersin.orgmdpi.com
N-Ethylpiperazine moieties are also being incorporated into Metal-Organic Frameworks (MOFs) . MOFs are porous materials with extremely high surface areas, making them ideal for gas storage and separation. rsc.orgnih.gov Functionalizing MOFs with piperazine groups can enhance their affinity for specific molecules. For example, a piperazine-functionalized MOF, NJU-Bai19, demonstrated a significantly high methane (B114726) storage capacity, showcasing the potential for creating materials with tailored properties for energy applications. rsc.org
Mechanistic Deep-Dive into Quantitative Structure-Activity Relationships (QSAR) for Targeted Applications
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. researchgate.net For N-Ethylpiperazine and its analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed to understand the specific structural features that govern their function. nih.govnih.govresearchgate.net
These studies provide detailed insights into how factors like the shape (steric fields) and electronic properties (electrostatic fields) of the molecule influence its interaction with a biological target. nih.govarabjchem.org For example, QSAR studies on piperazine derivatives have been used to design potent inhibitors of specific enzymes or antagonists for cell receptors. nih.govresearchgate.net By generating these models, researchers can predict the activity of yet-to-be-synthesized N-Ethylpiperazine derivatives, allowing them to focus their synthetic efforts on the most promising candidates for applications ranging from medicine to materials science. researchgate.netnih.gov
Table 2: QSAR Model Parameters for Piperazine Derivatives
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| P2Y12 Antagonists | CoMFA/CoMSIA | Identified key steric and electrostatic fields crucial for receptor binding. | nih.gov |
| Antihistamine Effects | CoMFA | Correlated electrostatic and steric factors with antagonistic effects. | nih.gov |
| ACC Inhibitors | CoMFA/CoMSIA | Developed models with high predictive values for inhibitory activity. | researchgate.netarabjchem.org |
These computational deep dives are essential for moving beyond trial-and-error approaches and enabling the targeted design of N-Ethylpiperazine-based compounds with precisely engineered functionalities.
Q & A
Q. What are common synthetic routes for ethyl-substituted piperazine derivatives?
Ethyl-substituted piperazines are typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-[(Naphthalen-1-yl)methyl]piperazine (NMP) was synthesized by refluxing piperazine with 1-chloromethylnaphthyl in THF, followed by basification, extraction, and purification via column chromatography (4:1 ethyl acetate:methanol) . Another method involves alkylation of piperazine with ethyl chloroformate in the presence of protective groups (e.g., tert-butyl carbamate) to enhance regioselectivity . Solvent choice (e.g., THF, acetonitrile) and reaction time (6–24 hours) are critical for yield optimization.
Q. How is column chromatography applied in purifying ethyl piperazine derivatives?
Column chromatography is widely used to isolate ethyl piperazine derivatives, particularly when polar functional groups (e.g., hydroxyl, ester) are present. For instance, purification of 3-(Piperazin-1-yl)propionic acid ethyl ester employed a 4:1 ethyl acetate:methanol solvent system to separate the product from unreacted piperazine and byproducts . Silica gel (60–120 mesh) is commonly used, with TLC monitoring to optimize eluent ratios.
Q. What role does ethyl piperazine play in acetylcholinesterase (AChE) inhibition?
Ethyl piperazine derivatives like 3-(Piperazin-1-yl)propionic acid ethyl ester exhibit non-competitive AChE inhibition by binding to allosteric sites, increasing synaptic acetylcholine levels. Mechanistic studies involve enzyme kinetics (Lineweaver-Burk plots) and molecular docking to identify key interactions with catalytic triads (e.g., Ser203, His447 in AChE) .
Advanced Research Questions
Q. How does alkyl chain length in piperazine derivatives affect CXCR4 antagonist activity?
Structure-activity relationship (SAR) studies reveal that increasing the alkyl chain (ethyl → propyl → butyl) improves CXCR4 antagonism but may reduce metabolic stability. For example, ethyl piperazine 15 showed lower potency (IC₅₀ = 120 nM) compared to propyl piperazine 16 (IC₅₀ = 45 nM), while maintaining moderate stability in liver microsomes . Balancing lipophilicity (logP) and polar surface area (PSA) is critical for optimizing pharmacokinetics.
Q. What methodologies identify ethyl piperazine-induced apoptosis mechanisms in leukemia cells?
β-Elemene-ethyl piperazine hybrids (e.g., DX1–DX5 ) induce apoptosis via ROS generation and c-FLIP downregulation. Key methods include:
- ROS detection : Flow cytometry with DCFH-DA fluorescent probes.
- Apoptosis quantification : Annexin V/PI staining and caspase-3/7 activation assays.
- c-FLIP modulation : Western blotting and siRNA knockdown . Ethyl substituents at C-4 reduce potency (IC₅₀ > 10 μM) compared to unsubstituted analogs (IC₅₀ = 6–10 μM) .
Q. How do ethyl groups influence 5-HT receptor pharmacophore models?
Ethyl substitutions on piperazine nitrogen can disrupt hydrogen bonding with 5-HT₆ receptor residues (e.g., Asp106). QSAR studies highlight that methyl or dimethylaminoethyl groups enhance binding affinity by preserving the positive ionizable feature, while ethyl groups introduce steric hindrance, reducing potency by ~30% .
Q. What computational methods analyze ethyl piperazine derivatives' vibrational spectra?
Density functional theory (DFT) at the B3LYP/cc-pVDZ level is used to assign IR/Raman vibrational modes. For 3-(adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole , experimental and calculated spectra matched for key groups:
- Piperazine ring : N–H stretching (3350 cm⁻¹).
- Ethyl group : C–H bending (1450 cm⁻¹) .
Q. How to resolve contradictions in ethyl piperazine's metabolic stability vs. potency?
While ethyl piperazine 15 showed poor metabolic stability (t₁/₂ = 12 min in human microsomes), its propyl analog 16 maintained stability (t₁/₂ = 45 min) with improved CXCR4 potency. Strategies include:
- CYP450 inhibition assays : Identify metabolites via LC-MS.
- Scaffold hopping : Replace ethyl with cyclopropyl to reduce oxidation .
Q. What spectroscopic techniques characterize ethyl piperazine-metal complexes?
Ni(II), Zn(II), and Cd(II) complexes of ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate were analyzed via:
- UV-Vis : Ligand-to-metal charge transfer bands (λ = 450–500 nm).
- EPR : d⁸ electronic configuration for Ni(II).
- DFT : Optimized geometries (bond lengths ±0.02 Å vs. X-ray) .
Q. How is regioselectivity achieved in ethyl piperazine substitutions?
Regioselective N-alkylation is achieved using protective groups (e.g., tert-butyl carbamate) or bulky substituents . For example, ethyl piperazine-1-carboxylate reacts with indole derivatives at the less hindered nitrogen, avoiding intramolecular acylation . Solvent polarity (DMF > THF) and temperature (0°C vs. reflux) further control selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
